molecular formula C6H5ClFNO2S B14842583 4-Fluoro-6-methylpyridine-2-sulfonyl chloride

4-Fluoro-6-methylpyridine-2-sulfonyl chloride

Katalognummer: B14842583
Molekulargewicht: 209.63 g/mol
InChI-Schlüssel: ZCBGMYMXXLCDCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-6-methylpyridine-2-sulfonyl chloride is a chemical compound with significant importance in various fields of scientific research and industrial applications. It is characterized by the presence of a fluorine atom, a methyl group, and a sulfonyl chloride group attached to a pyridine ring. This unique structure imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-fluoro-6-methylpyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-6-methylpyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 4-Fluoro-6-methylpyridine-2-sulfonyl chloride is primarily based on its ability to act as an electrophile. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity is exploited in various chemical reactions to modify other molecules and create new compounds .

Vergleich Mit ähnlichen Verbindungen

  • 4-Fluoropyridine-2-sulfonyl chloride
  • 6-Methylpyridine-2-sulfonyl chloride
  • 4-Chloro-6-methylpyridine-2-sulfonyl chloride

Comparison: 4-Fluoro-6-methylpyridine-2-sulfonyl chloride is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it more reactive and versatile in certain chemical reactions compared to its analogs .

Eigenschaften

Molekularformel

C6H5ClFNO2S

Molekulargewicht

209.63 g/mol

IUPAC-Name

4-fluoro-6-methylpyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H5ClFNO2S/c1-4-2-5(8)3-6(9-4)12(7,10)11/h2-3H,1H3

InChI-Schlüssel

ZCBGMYMXXLCDCM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=N1)S(=O)(=O)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.